molecular formula C9H8IN3O2 B13920021 Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B13920021
M. Wt: 317.08 g/mol
InChI Key: DHBHQBDTQWRXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position and an ethyl ester group at the 4-position of the pyrazolopyridine core makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

The synthesis of Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using more efficient catalysts or reaction conditions .

Chemical Reactions Analysis

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 3-fluoro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and biological activity compared to its halogenated analogs .

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-9(14)5-3-4-11-8-6(5)7(10)12-13-8/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

DHBHQBDTQWRXKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=NC2=NNC(=C12)I

Origin of Product

United States

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